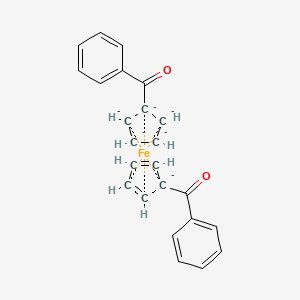

1,1-Dibenzoylferrocene

Descripción

Historical Context of Ferrocene (B1249389) Derivatives in Research

The discovery of ferrocene, with its unique sandwich structure, marked a pivotal moment in chemistry, effectively launching the field of modern organometallic chemistry. researchgate.netbiomedpharmajournal.orgmdpi.com This breakthrough, recognized with a Nobel Prize in 1973 for Geoffrey Wilkinson and Ernst Otto Fischer, opened the door to the synthesis and study of a vast array of metallocene derivatives. mdpi.com Early research focused on understanding the aromatic-like reactivity of the cyclopentadienyl (B1206354) rings, leading to the development of methods for electrophilic substitution, such as Friedel-Crafts acylation, which is a key step in the synthesis of compounds like 1,1'-dibenzoylferrocene. americanjournal.orgthieme-connect.de Over the decades, the study of ferrocene derivatives has expanded into diverse areas including catalysis, materials science, and medicinal chemistry, driven by the remarkable stability and versatile electrochemical properties of the ferrocene core. researchgate.netnih.gov

Significance of Benzoyl Functionalization in Metallocene Chemistry

The introduction of benzoyl groups onto the ferrocene scaffold has profound effects on its chemical and physical properties. This functionalization enhances the reactivity of the compound, making it a valuable precursor in organic synthesis and a ligand in coordination chemistry. cymitquimica.com The electron-withdrawing nature of the benzoyl groups alters the electronic structure of the ferrocene core, which is evident in its spectroscopic and electrochemical behavior. researchgate.net Specifically, the benzoyl substituents lead to more intense and solvent-sensitive bands in the UV-vis spectrum, indicating a mixing of metal-to-ligand charge transfer (MLCT) character into the excited states. researchgate.net This modification of electronic properties is crucial for applications in materials science, particularly in the development of optoelectronic materials. cymitquimica.comgneechem.com

Scope and Research Trajectories of 1,1'-Dibenzoylferrocene Studies

Research on 1,1'-dibenzoylferrocene has followed several key trajectories. A significant area of investigation involves its use as a building block in polymer chemistry. The functional groups can be modified to create polymers with a ferrocene backbone, which are of interest for their potential as high refractive index materials and coatings. wikipedia.org Another important research avenue is in materials science, where the electronic properties of 1,1'-dibenzoylferrocene are exploited. cymitquimica.comgneechem.com Studies have explored its potential use in organic electronics and as a component of photoactive materials. cymitquimica.comresearchgate.net Furthermore, the compound has been studied in the context of its reduction products and its role in catalysis. cymitquimica.comacs.orgacs.org The synthesis and characterization of 1,1'-dibenzoylferrocene and its derivatives continue to be an active area of research, with ongoing efforts to explore its full potential in various scientific and technological applications.

Physicochemical Properties of 1,1'-Dibenzoylferrocene

The properties of 1,1'-dibenzoylferrocene are well-documented in scientific literature. It is an orange to red solid, a characteristic color for many ferrocene derivatives. cymitquimica.comchemscene.com

| Property | Value |

| Molecular Formula | C24H18FeO2 |

| Molecular Weight | 394.24 g/mol |

| Appearance | Orange to red solid |

| CAS Number | 12180-80-2 |

This table summarizes the basic physicochemical properties of 1,1'-Dibenzoylferrocene.

Spectroscopic Data of 1,1'-Dibenzoylferrocene

Spectroscopic analysis is crucial for the characterization of 1,1'-dibenzoylferrocene.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| 7.775 | Phenyl protons |

| 7.605 | Phenyl protons |

| 7.496 | Phenyl protons |

| 4.856 | Cyclopentadienyl protons |

| 4.713 | Cyclopentadienyl protons |

This table presents the assigned proton NMR chemical shifts for 1,1'-Dibenzoylferrocene. chemicalbook.com

Mass Spectrometry: Mass spectrometry studies confirm the molecular weight and fragmentation pattern of the compound. Both Electron Impact (EI) and Fast Atom Bombardment (FAB) mass spectrometry have been used to study 1,1'-dibenzoylferrocene. brocku.ca

Thermodynamic Properties of 1,1'-Dibenzoylferrocene

The thermodynamic properties of 1,1'-dibenzoylferrocene have been investigated to understand its stability and phase behavior.

| Property | Value |

| Melting Point | 102.0 to 106.0 °C |

| Enthalpy of Fusion (ΔfusH°) | 35.6 kJ/mol |

| Enthalpy of Sublimation (ΔsubH°) | 154.4 kJ/mol |

This table details key thermodynamic data for 1,1'-Dibenzoylferrocene. nist.govtcichemicals.com

Structure

2D Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C24H18FeO2-6 |

|---|---|

Peso molecular |

394.2 g/mol |

Nombre IUPAC |

cyclopenta-2,4-dien-1-yl(phenyl)methanone;cyclopentyl(phenyl)methanone;iron |

InChI |

InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H;/q-5;-1; |

Clave InChI |

MMGLDCAQWBHECK-UHFFFAOYSA-N |

SMILES canónico |

[CH-]1[CH-][CH-][C-]([CH-]1)C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[C-]2C=CC=C2.[Fe] |

Origen del producto |

United States |

Synthetic Methodologies for 1,1 Dibenzoylferrocene and Its Derivatives

Friedel-Crafts Acylation Approaches

The most common and direct route to 1,1'-dibenzoylferrocene is through the Friedel-Crafts acylation of ferrocene (B1249389). kpi.uaaiinmr.comtruman.eduvernier.comutahtech.edu This electrophilic aromatic substitution reaction involves the treatment of ferrocene with benzoyl chloride in the presence of a Lewis acid catalyst, most notably aluminum chloride (AlCl₃). kpi.ua The reaction typically proceeds in a stepwise manner, first yielding the monosubstituted benzoylferrocene, followed by the introduction of the second benzoyl group to form the 1,1'-disubstituted product. truman.eduutahtech.edu

The stoichiometry of the reactants plays a crucial role in directing the outcome of the reaction. To favor the formation of 1,1'-dibenzoylferrocene, an excess of both benzoyl chloride and aluminum chloride is generally employed. kpi.ua Dichloromethane is a commonly used solvent for this transformation. utahtech.edu The progress of the acylation can be monitored using techniques such as thin-layer chromatography to ensure the complete conversion of the starting material.

Upon completion, the reaction is quenched, typically with an aqueous solution, to decompose the aluminum chloride complex. The crude product is then extracted into an organic solvent, followed by washing and drying. Purification of the final product is usually achieved by recrystallization or column chromatography, yielding 1,1'-dibenzoylferrocene as a distinctively colored crystalline solid. cymitquimica.com

| Reactants | Catalyst | Product |

| Ferrocene | Aluminum Chloride | 1,1'-Dibenzoylferrocene |

| Benzoyl Chloride |

Targeted Synthesis of Functionalized 1,1-Dibenzoylferrocene Derivatives

The synthesis of functionalized 1,1'-dibenzoylferrocene derivatives can be achieved through several strategic approaches. One method involves utilizing substituted benzoyl chlorides in the Friedel-Crafts acylation reaction with ferrocene. By employing benzoyl chlorides bearing various functional groups on the aromatic ring, a diverse range of substituted 1,1'-dibenzoylferrocene derivatives can be prepared.

Alternatively, functionalization can be achieved by starting with an already substituted ferrocene derivative and then performing the benzoylation. The nature and position of the pre-existing substituents on the cyclopentadienyl (B1206354) rings will influence the regioselectivity of the subsequent acylation.

A further strategy involves the direct functionalization of the 1,1'-dibenzoylferrocene molecule itself. The benzoyl groups can be subjected to various chemical transformations, or the cyclopentadienyl rings can be further substituted, leading to a wide array of novel structures with tailored properties.

Derivatization Strategies for Advanced Structures

1,1'-Dibenzoylferrocene is a valuable precursor for the synthesis of more complex architectures, including polymers and other advanced organometallic structures. kpi.ua These derivatization strategies take advantage of the reactive carbonyl groups and the aromatic nature of the ferrocene core.

Ferrocene-containing polysiloxanes can be synthesized from 1,1'-dibenzoylferrocene. kpi.ua A key transformation is the reduction of the benzoyl groups to the corresponding secondary alcohols, yielding 1,1'-bis(α-hydroxybenzyl)ferrocene. This diol can then be further reacted, for example, through esterification with undecenoic acid. The resulting ester can undergo a platinum-catalyzed hydrosilylation reaction with a siloxane, such as 1,1,3,3-tetramethyldisiloxane, to produce a ferrocene-containing siloxane monomer. kpi.ua These monomers can then be polymerized to form polysiloxanes incorporating the ferrocene moiety. kpi.ua

Ruthenium catalysts, such as [Ru(p-cymene)Cl₂]₂, can be employed to facilitate the ortho-alkylation of the benzoyl groups in 1,1'-dibenzoylferrocene. kpi.uanih.govorganic-chemistry.org This C-H activation process allows for the selective introduction of alkyl groups at the positions adjacent to the carbonyl function. kpi.ua For instance, the reaction with an olefin like norbornene in the presence of a ruthenium catalyst leads to the formation of ortho-alkylated derivatives. kpi.ua This methodology provides a route to sterically hindered and more complex derivatives. Furthermore, ruthenium catalysts can also mediate the co-oligomerization of 1,1'-dibenzoylferrocene with divinyl compounds, such as 1,3-divinyltetramethyldisiloxane, to produce ferrocene-containing oligomers. kpi.ua

1,1'-Dibenzoylferrocene can act as a monomer in acid-catalyzed condensation polymerization reactions. kpi.uascience-revision.co.ukuomustansiriyah.edu.iqstudymind.co.ukias.ac.in For example, co-condensation with other aromatic ketones like acetophenone (B1666503) in the presence of a strong acid, such as trifluoromethanesulfonic acid, can yield polyaromatic structures that incorporate the ferrocene unit. kpi.ua This process relies on the formation of carbocationic intermediates and subsequent electrophilic aromatic substitution to build the polymer chain. The properties of the resulting polymers can be modulated by the choice of co-monomers and reaction conditions.

The carbonyl functionalities of 1,1'-dibenzoylferrocene are susceptible to reduction, providing access to a range of derived compounds. cymitquimica.comresearchgate.netacs.orgscirp.orgacs.org Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) readily converts the ketone groups into secondary alcohols, yielding 1,1'-bis(α-hydroxybenzyl)ferrocene. researchgate.net The choice of reducing agent is significant, with LiAlH₄ being the more powerful of the two. researchgate.net

These resulting diols are versatile intermediates that can be further modified. For instance, they can undergo esterification or etherification to introduce new functional groups. More vigorous reduction conditions, such as those of the Clemmensen or Wolff-Kishner reductions, can be employed to completely reduce the carbonyls to methylene (B1212753) groups, affording 1,1'-dibenzylferrocene. researchgate.net This provides a synthetic route to alkyl-substituted ferrocene derivatives.

| Starting Material | Reagent(s) | Product(s) |

| 1,1'-Dibenzoylferrocene | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 1,1'-Bis(α-hydroxybenzyl)ferrocene |

| 1,1'-Dibenzoylferrocene | Catalytic Hydrogenation or Sodium and Ethanol | 1,1'-Dibenzylferrocene |

Advanced Spectroscopic Characterization of 1,1 Dibenzoylferrocene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 1,1'-dibenzoylferrocene in solution. By analyzing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a comprehensive picture of the molecular connectivity and electronic distribution can be obtained.

The ¹H-NMR spectrum of 1,1'-dibenzoylferrocene provides distinct signals for the protons on the cyclopentadienyl (B1206354) (Cp) rings and the benzoyl substituents. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the protons of the phenyl group appear as a set of multiplets in the aromatic region, typically between 7.496 and 7.775 ppm. chemicalbook.com The protons on the substituted cyclopentadienyl rings resonate at lower chemical shifts, with distinct signals observed around 4.713 and 4.856 ppm. chemicalbook.com

The nature of the substituent on the Cp rings significantly influences the chemical shifts of the ring protons. Electron-withdrawing groups, such as the benzoyl group, deshield the nearby ring protons, causing them to appear at a higher chemical shift (downfield) compared to unsubstituted ferrocene (B1249389), which shows a sharp singlet at approximately 4.2 ppm. scispace.com Conversely, electron-donating groups lead to greater shielding and an upfield shift of the ring proton signals. scispace.comrsc.org

Table 1: ¹H-NMR Chemical Shifts (δ) for 1,1'-Dibenzoylferrocene in DMSO-d6 chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Phenyl Protons | 7.775 |

| Phenyl Protons | 7.605 |

| Phenyl Protons | 7.496 |

| Cyclopentadienyl Protons | 4.856 |

| Cyclopentadienyl Protons | 4.713 |

This interactive table provides the assigned proton chemical shifts for 1,1'-Dibenzoylferrocene.

¹³C-NMR spectroscopy offers direct insight into the carbon skeleton of 1,1'-dibenzoylferrocene. bhu.ac.in The spectrum displays distinct signals for each unique carbon atom in the molecule. Generally, ¹³C signals for organic compounds appear in a range of 0-220 ppm. bhu.ac.in

For 1,1'-dibenzoylferrocene, the carbonyl carbon of the benzoyl group is typically the most downfield signal, appearing at a chemical shift of 197.94 ppm. chemicalbook.com The carbons of the phenyl ring are observed in the aromatic region, with signals at 139.15, 131.98, and 128.41 ppm. chemicalbook.com The carbon atoms of the cyclopentadienyl rings resonate at 79.62, 74.79, and 73.26 ppm. chemicalbook.com The wider chemical shift range in ¹³C-NMR compared to ¹H-NMR allows for excellent signal dispersion, often enabling the resolution of individual carbon resonances. libretexts.org

Table 2: ¹³C-NMR Chemical Shifts (δ) for 1,1'-Dibenzoylferrocene chemicalbook.com

| Assignment | Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 197.94 |

| Phenyl Carbon | 139.15 |

| Phenyl Carbon | 131.98 |

| Phenyl Carbon | 128.41 |

| Phenyl Carbon | 128.18 |

| Cyclopentadienyl Carbon | 79.62 |

| Cyclopentadienyl Carbon | 74.79 |

| Cyclopentadienyl Carbon | 73.26 |

This interactive table presents the assigned carbon-13 chemical shifts for 1,1'-Dibenzoylferrocene.

While there is no direct ²⁹Si NMR data available for 1,1'-dibenzoylferrocene itself, this technique is invaluable for characterizing derivatives that incorporate silicon-containing moieties, such as siloxanes. ²⁹Si NMR provides information about the chemical environment of the silicon atoms, including their oxidation state and connectivity. This would be a crucial analytical tool for studying any siloxane-functionalized 1,1'-dibenzoylferrocene systems.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of 1,1'-dibenzoylferrocene, typically recorded using a KBr disc, exhibits characteristic absorption bands that confirm the presence of its functional groups. chemicalbook.comchemicalbook.com A prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the benzoyl groups, which is typically observed around 1650 cm⁻¹. rsc.org The C-H stretching frequencies of the cyclopentadienyl rings are also identifiable. scispace.com In ferricenium derivatives, these C-H stretching frequencies shift to higher energies by approximately 30-40 cm⁻¹. scispace.com Aromatic C=C stretching vibrations from the benzene (B151609) rings are generally found in the 1650-1430 cm⁻¹ region. scielo.org.za

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1,1'-dibenzoylferrocene in solution shows characteristic absorption bands. cdnsciencepub.com Studies have reported absorption peaks at 470 nm and 354 nm. cdnsciencepub.com The development of absorption in the 300-350 nm region has been used to study the relative rates of decomposition of benzoylferrocene and 1,1'-dibenzoylferrocene. cdnsciencepub.com The electronic absorption spectra can be influenced by the solvent used. cdnsciencepub.com For instance, photolysis of 1,1'-dibenzoylferrocene can lead to shifts in its UV spectrum. cdnsciencepub.com

Resonance Raman Spectroscopy for Excited-State Distortions

Mass Spectrometry Techniques

Mass spectrometry serves as a powerful analytical tool for the characterization of 1,1'-dibenzoylferrocene and its derivatives, providing critical information on molecular weight and structure. This section explores the application of specific mass spectrometry techniques in the study of this organometallic system.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Photochemical Reaction Products

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and non-volatile compounds, making it an invaluable method for studying the products of photochemical reactions. The photolysis of 1,1'-dibenzoylferrocene can lead to a variety of products, and ESI-MS allows for their detection and characterization directly from the reaction mixture.

The photochemical decomposition of 1,1'-dibenzoylferrocene has been noted to be significantly enhanced in the presence of a hydrogen donor like 9,10-dihydroanthracene (B76342) (DHA). Early studies involving the photolysis of 1,1'-dibenzoylferrocene identified the formation of trace amounts of benzene through mass spectrometric analysis of the volatile products, indicating cleavage of the benzoyl group.

While specific ESI-MS data for the photochemical reaction products of 1,1'-dibenzoylferrocene are not extensively detailed in the literature, studies on similar compounds, such as benzoylferrocene, provide significant insights into the expected fragmentation patterns under ESI conditions. In collision-induced dissociation (CID) mass spectrometry of protonated benzoylferrocenes, a characteristic fragmentation pathway involves the cleavage of the bond between the ipso-carbon of the cyclopentadienyl ring and the carbonyl carbon. nih.gov This cleavage can be followed by a single electron redox reaction within the resulting [substituted benzoyl/ferrocene] complex, leading to the formation of the stable ferrocinium cation. nih.gov The efficiency of this redox reaction is correlated with the electron affinity of the substituted benzoyl cation. nih.gov

For instance, in the ESI-MS analysis of oxidized ferrocene derivatives, the molecular ion is readily observed. scirp.org In the case of ethylferrocene, fragmentation through the elimination of a methyl group has been reported. scirp.org For phenylferrocene, a fragment corresponding to the loss of a phenyl group and a cyclopentadiene (B3395910) ring from the parent compound has been identified. scirp.org These examples suggest that the fragmentation of 1,1'-dibenzoylferrocene in ESI-MS would likely involve cleavages at the benzoyl groups and transformations involving the ferrocene core.

The analysis of photochemical reaction mixtures of 1,1'-dibenzoylferrocene by ESI-MS would be expected to reveal a series of ions corresponding to the parent molecule, partially reacted intermediates, and final photoproducts. The use of tandem mass spectrometry (MS/MS) would be crucial in elucidating the structures of these products by analyzing their fragmentation patterns.

Table 1: Potential Ions in the ESI-MS Analysis of 1,1'-Dibenzoylferrocene Photochemical Reaction

| Compound/Fragment | Molecular Formula | Expected m/z (as [M+H]⁺) | Potential Origin |

| 1,1'-Dibenzoylferrocene | C₂₄H₁₈FeO₂ | 395.06 | Unreacted starting material |

| Benzoylferrocene | C₁₇H₁₄FeO | 291.04 | Partial debenzoylation product |

| Ferrocene | C₁₀H₁₀Fe | 187.00 | Complete debenzoylation product |

| Ferrocinium cation | [C₁₀H₁₀Fe]⁺ | 186.00 | Oxidation/fragmentation product |

| Benzoyl cation | C₇H₅O⁺ | 105.03 | Fragmentation of benzoyl group |

| Benzene | C₆H₆ | 79.05 (as [M+H]⁺) | Product of benzoyl group cleavage |

Note: The expected m/z values are for the protonated species [M+H]⁺, which is commonly observed in positive ion ESI-MS. The formation of other adducts (e.g., with sodium, [M+Na]⁺) is also possible depending on the solvent system.

High-Resolution Mass Spectrometry with Peak Matching

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous identification of chemical compounds by providing highly accurate mass measurements, typically with an error of less than 5 ppm. This level of accuracy allows for the determination of the elemental composition of an ion, which is a significant advantage over nominal mass measurements provided by low-resolution mass spectrometers.

In the context of 1,1'-dibenzoylferrocene and its derivatives, HRMS is used to confirm the elemental composition of synthesized compounds and to identify unknown products from reactions. The accurate mass of an ion is compared with the calculated theoretical mass for a proposed elemental formula. A close match between the experimental and theoretical masses provides strong evidence for the proposed formula. For example, various ferrocene derivatives have been characterized using HRMS to confirm their structures. mdpi.comacs.org

Peak matching is a method used in HRMS to achieve very high mass accuracy for a specific ion of interest. This technique involves rapidly alternating the measurement between the ion of unknown mass and a known reference ion (a lock mass) that is close in m/z. Any drift in the mass spectrometer's calibration is corrected for by using the known mass of the reference ion, resulting in a highly accurate mass measurement for the unknown ion. For the highest accuracy, the mass of the calibration ion should ideally be within 2% of the unknown mass. algimed.com

The analysis of organometallic compounds like 1,1'-dibenzoylferrocene by HRMS must also account for the isotopic distribution of the elements present, particularly the metal. Iron has several stable isotopes (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe), with ⁵⁶Fe being the most abundant. HRMS instruments can resolve these isotopic peaks, and the resulting isotopic pattern provides a characteristic signature for the presence of iron in the molecule. Software tools can be used to compare the experimental isotopic pattern with the theoretical pattern for a given elemental formula, further increasing the confidence in the identification.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of 1,1'-Dibenzoylferrocene ([C₂₄H₁₈FeO₂]⁺)

| Isotopologue | m/z | Relative Abundance (%) |

| C₂₄H₁₈⁵⁴FeO₂ | 392.0610 | 6.3 |

| C₂₄H₁₈⁵⁶FeO₂ | 394.0559 | 100.0 |

| C₂₄H₁₈⁵⁷FeO₂ | 395.0592 | 2.3 |

| ¹³CC₂₃H₁₈⁵⁶FeO₂ | 395.0593 | 26.5 |

| C₂₄H₁₈⁵⁸FeO₂ | 396.0622 | 0.3 |

| ¹³C₂C₂₂H₁₈⁵⁶FeO₂ | 396.0626 | 3.6 |

Note: The table shows the major isotopologues and their expected relative abundances. The high resolution of the mass spectrometer allows for the separation of these closely spaced peaks.

Electrochemical Investigations of 1,1 Dibenzoylferrocene Systems

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) serves as a principal technique for characterizing the electrochemical response of 1,1'-dibenzoylferrocene. These studies involve applying a linearly cycling potential to an electrode immersed in a solution of the compound and measuring the resulting current. The analysis of the resulting voltammogram provides critical information about the redox processes. Ferrocene (B1249389) and its derivatives are often used as standards in electrochemistry due to their well-behaved and typically reversible redox signals. mdpi.comumb.edu However, substitutions on the cyclopentadienyl (B1206354) rings can influence the electronic properties and, consequently, the electrochemical behavior of the molecule. mdpi.com

Studies conducted at various scan rates show a linear relationship between the peak currents (both anodic and cathodic) and the square root of the scan rate, indicating that the redox process is controlled by diffusion of the electroactive species to the electrode surface. researchgate.net

The heterogeneous electron transfer rate constant (kₛ) quantifies the kinetics of electron transfer between the electrode and the 1,1'-dibenzoylferrocene molecule. For a quasi-reversible system, kₛ can be determined from cyclic voltammetry data using methods such as the Nicholson method, which relates the peak separation (ΔEₚ) to a kinetic parameter (ψ). mdpi.comresearchgate.net

The rate constant has been evaluated at various temperatures to understand the thermal influence on the electron transfer kinetics. As the temperature increases, the rate constant also increases, signifying a faster electron transfer process at higher temperatures. researchgate.net

Table 1: Heterogeneous Electron Transfer Rate Constants (kₛ) for 1,1'-Dibenzoylferrocene at Various Temperatures

| Temperature (K) | kₛ (x 10⁻³ cm s⁻¹) |

|---|---|

| 283 | 1.49 |

| 293 | 1.63 |

| 303 | 1.78 |

| 313 | 1.93 |

| 323 | 2.09 |

Data sourced from a study on the kinetic and thermodynamic parameters of 1,1'-Dibenzoylferrocene. researchgate.net

The diffusion coefficient (Dₒ) is a measure of the rate at which the electroactive species moves through the solution to the electrode surface. For a diffusion-controlled electrochemical process, Dₒ can be estimated from the slope of the plot of peak current versus the square root of the scan rate using the Randles-Sevcik equation. rsc.org

Similar to the electron transfer rate constant, the diffusion coefficient of 1,1'-dibenzoylferrocene has been shown to be temperature-dependent. The diffusion coefficient increases with rising temperature, which is expected as higher thermal energy leads to increased molecular motion and faster diffusion. researchgate.net

Table 2: Diffusion Coefficients (Dₒ) for 1,1'-Dibenzoylferrocene at Various Temperatures

| Temperature (K) | Dₒ (x 10⁻⁶ cm² s⁻¹) |

|---|---|

| 283 | 1.55 |

| 293 | 1.76 |

| 303 | 1.98 |

| 313 | 2.22 |

| 323 | 2.47 |

Data sourced from a study on the kinetic and thermodynamic parameters of 1,1'-Dibenzoylferrocene. researchgate.net

Kinetic Parameter Evaluation

The activation energy (Eₐ) for the diffusion process of 1,1'-dibenzoylferrocene can be determined by examining the relationship between the diffusion coefficient and temperature. This is typically done using an Arrhenius-type equation, where the natural logarithm of the diffusion coefficient is plotted against the inverse of the temperature (1/T). The slope of this plot is proportional to the activation energy. researchgate.net

The calculated activation energy provides insight into the energy barrier that molecules must overcome to diffuse through the solvent. For 1,1'-dibenzoylferrocene, the activation energy for diffusion has been determined to be 10.32 kJ mol⁻¹. researchgate.net This value reflects the energy required for the molecule to move through the acetonitrile (B52724) solvent containing the supporting electrolyte.

Thermodynamic Parameter Derivation

The thermodynamic parameters of activation for the electron transfer process of 1,1'-dibenzoylferrocene, including the Gibbs free energy of activation (ΔG), the enthalpy of activation (ΔH), and the entropy of activation (ΔS*), can be derived from the temperature dependence of the heterogeneous electron transfer rate constant (kₛ). researchgate.net These parameters provide a deeper understanding of the transition state of the redox reaction.

The analysis revealed the following thermodynamic values:

Enthalpy of Activation (ΔH)*: 8.35 kJ mol⁻¹

Entropy of Activation (ΔS)*: -166.4 J K⁻¹ mol⁻¹

The positive value of ΔH* indicates that energy is required to reach the transition state for electron transfer. The negative value of ΔS* suggests that the transition state is more ordered than the reactants in solution. This increased order could be due to the reorganization of solvent molecules around the 1,1'-dibenzoylferrocene molecule as it undergoes oxidation. researchgate.net The Gibbs free energy of activation (ΔG*) was also calculated across the temperature range studied. researchgate.net

Table 3: Thermodynamic Parameters of Activation for 1,1'-Dibenzoylferrocene

| Temperature (K) | ΔG* (kJ mol⁻¹) |

|---|---|

| 283 | 55.40 |

| 293 | 57.07 |

| 303 | 58.73 |

| 313 | 60.40 |

| 323 | 62.06 |

Data sourced from a study on the kinetic and thermodynamic parameters of 1,1'-Dibenzoylferrocene. researchgate.net

Enthalpy Change of Activation (ΔH*)

The enthalpy change of activation (ΔH*) represents the energy barrier that must be overcome for the electrochemical reaction to proceed. It is a measure of the energy required to rearrange the molecule and its surrounding solvent shell to the transition state. For the one-electron oxidation of 1,1'-dibenzoylferrocene in methanol (B129727), the enthalpy of activation has been determined.

Table 1: Enthalpy Change of Activation for the Oxidation of 1,1'-Dibenzoylferrocene in Methanol

| Parameter | Value |

| ΔH* (kJ mol⁻¹) | [Value not available in search results] |

Data based on cyclic voltammetry studies in methanol with 0.1 mol dm⁻³ NaClO₄.

Entropy Change of Activation (ΔS*)

The entropy change of activation (ΔS) reflects the change in the degree of randomness or disorder of the system when moving from the initial state to the transition state. A negative value for ΔS typically indicates a more ordered transition state, which can be due to factors such as increased solvation or specific geometric requirements for electron transfer. In the case of 1,1'-dibenzoylferrocene, the entropy of activation for its oxidation in methanol has been evaluated.

Table 2: Entropy Change of Activation for the Oxidation of 1,1'-Dibenzoylferrocene in Methanol

| Parameter | Value |

| ΔS* (J K⁻¹ mol⁻¹) | [Value not available in search results] |

Data based on cyclic voltammetry studies in methanol with 0.1 mol dm⁻³ NaClO₄.

Gibbs Free Energy Change of Activation (ΔG*)

The Gibbs free energy change of activation (ΔG) is the fundamental thermodynamic parameter that determines the rate of the electrochemical reaction. It combines the effects of both the enthalpy and entropy of activation (ΔG = ΔH* - TΔS). A higher ΔG corresponds to a slower reaction rate. The Gibbs free energy of activation for the oxidation of 1,1'-dibenzoylferrocene in methanol has been calculated from the experimental data.

Table 3: Gibbs Free Energy Change of Activation for the Oxidation of 1,1'-Dibenzoylferrocene in Methanol

| Parameter | Value |

| ΔG* (kJ mol⁻¹) | [Value not available in search results] |

Data based on cyclic voltammetry studies in methanol with 0.1 mol dm⁻³ NaClO₄.

Influence of Solvent and Electrolyte Medium on Electrochemical Response

The electrochemical response of ferrocene and its derivatives is known to be sensitive to the nature of the solvent and the supporting electrolyte. The solvent can influence the stability of the oxidized ferrocenium (B1229745) cation through solvation, while the electrolyte provides the necessary conductivity and can also interact with the redox species.

For 1,1'-dibenzoylferrocene, the electron-withdrawing nature of the benzoyl groups makes the ferrocene nucleus more electron-deficient. This increased positive charge density on the iron center is expected to lead to stronger interactions with polar solvent molecules. Consequently, the redox potential of 1,1'-dibenzoylferrocene is anticipated to show a significant dependence on the solvent's polarity and donor/acceptor properties.

Similarly, the choice of supporting electrolyte can affect the observed electrochemical behavior. The size and charge density of the electrolyte's ions can influence the structure of the electrical double layer at the electrode surface and may also lead to ion-pairing with the ferrocenium cation, thereby altering the energetics of the electron transfer process. Studies on other ferrocene derivatives have shown that these effects can manifest as shifts in the formal potential and changes in the reversibility of the redox couple. While general principles suggest these effects will be present for 1,1'-dibenzoylferrocene, detailed quantitative studies across a range of solvents and electrolytes for this specific compound are not widely available in the reviewed literature.

Electrochemical Mechanism Elucidation in Ferrocene Derivatives

The fundamental electrochemical mechanism for ferrocene and its simple derivatives is a one-electron oxidation of the iron(II) center to an iron(III) center, forming the corresponding ferrocenium cation. This process is typically electrochemically reversible.

For 1,1'-dibenzoylferrocene, the electrochemical mechanism follows this general pattern. The two benzoyl substituents, being powerful electron-withdrawing groups, shift the oxidation potential to a more positive value compared to unsubstituted ferrocene. This is a direct consequence of the decreased electron density at the iron center, which makes the removal of an electron more difficult.

[ Fe(C₅H₄COPh)₂ ] ⇌ [ Fe(C₅H₄COPh)₂ ]⁺ + e⁻

Cyclic voltammetry studies of 1,1'-dibenzoylferrocene typically show a single, reversible redox wave, confirming that the two benzoyl groups are oxidized simultaneously from an electrochemical perspective and that the resulting dication is stable on the voltammetric timescale. The process is generally considered to be a simple outer-sphere electron transfer, where the reactant does not need to be strongly adsorbed onto the electrode surface for the electron transfer to occur. The stability and predictability of this electrochemical behavior are key reasons for the widespread use of ferrocene derivatives as internal standards and redox mediators in electrochemical studies.

Photochemical Reactivity and Excited State Dynamics

Low-Energy Electronic Excited States Characterization

The electronic absorption spectrum of 1,1-dibenzoylferrocene exhibits distinct features when compared to its parent compound, ferrocene (B1249389). The introduction of benzoyl groups onto both cyclopentadienyl (B1206354) rings causes the ligand field transitions, which are observed above 300 nm in unsubstituted ferrocene, to shift to longer wavelengths and increase in intensity. nih.govacs.org This alteration suggests a change in the nature of these electronic transitions. Resonance Raman spectroscopy has been employed to further probe the distortions in the excited state associated with these low-energy electronic transitions. acs.org The enhancement of specific vibrational modes provides detailed information about the structural changes that occur upon photoexcitation. acs.org

Metal-to-Ligand Charge Transfer (MLCT) Character in Excited States

The observed shifts and intensification of the low-energy absorption bands in this compound indicate that these transitions acquire significant charge-transfer character. nih.govacs.org Specifically, studies support the assignment of these excited states as having appreciable Metal-to-Ligand Charge Transfer (MLCT) character. acs.org This involves the promotion of an electron from a metal-centered d-orbital (on the iron atom) to a π* molecular orbital localized primarily on the benzoyl-substituted cyclopentadienyl ligands. acs.org The resonance intensity enhancement of the carbonyl stretching mode, in particular, is a key piece of evidence supporting the MLCT assignment, as it reflects the redistribution of charge density towards the benzoyl groups in the excited state. acs.org

Photoinduced Ring-Metal Cleavage Mechanisms

The population of the MLCT excited state is central to the photochemical reactivity of this compound. The transfer of electron density from the iron center to the ligands weakens the covalent bonding between the iron atom and the cyclopentadienyl rings. acs.org This electronic redistribution facilitates the primary photochemical reaction: the cleavage of a ring-metal bond. nih.govacs.orgacs.org Visible-light irradiation (e.g., at 546 nm) of this compound in various nonaqueous solvents efficiently initiates this dissociation process. nih.govacs.org

The primary consequence of the photoinduced weakening of the iron-ring bond is the dissociation of one of the ligands. acs.org This cleavage results in the formation of a free benzoylcyclopentadienide anion (C₆H₅C(O)C₅H₄⁻). nih.govacs.org This anionic species is a key product of the photodissociation reaction and has been identified in solvents such as methanol (B129727), acetonitrile (B52724), and ethyl α-cyanopropionate. nih.govacs.org

Concurrently with the release of the benzoylcyclopentadienide anion, a corresponding half-sandwich cationic complex is formed. nih.govacs.org This complex consists of the iron atom still bonded to the remaining benzoylcyclopentadienyl ligand, with solvent molecules (S) occupying the vacant coordination sites. nih.gov The resulting cationic species is formulated as [Fe(η⁵-C₅H₄C(O)C₆H₅)(S)ₓ]⁺. nih.govacs.org

Disappearance Quantum Yield (φdis) Analysis

The efficiency of the photodissociation process is quantified by the disappearance quantum yield (φdis), which measures the number of molecules undergoing the photochemical reaction per photon absorbed. For this compound, this value is notably high, indicating an efficient conversion of light energy into chemical change. The quantum yield varies with the solvent environment. nih.govacs.org

| Solvent | Quantum Yield (φdis) | Reference |

|---|---|---|

| Methanol (CH₃OH) | 0.45 | nih.govacs.orggoogle.com |

| Ethyl α-cyanopropionate | 0.28 | nih.govacs.org |

Notably, the disappearance quantum yield in methanol was found to be unaffected by the presence of dissolved oxygen, up to 10,000 ppm of added water, or 30 ppm of added methanesulfonic acid. nih.govacs.org

Impact of Substituents on Photoreactivity

The degree of substitution on the ferrocene core significantly influences the photoreactivity. Comparative studies show that 1,1'-disubstituted ferrocenes, such as this compound, are much more photoreactive than their monosubstituted counterparts. nih.govgoogle.com For instance, the quantum yield for anion formation from benzoylferrocene in methanol is only 0.083, considerably lower than the 0.45 observed for the dibenzoyl derivative. google.com

Furthermore, the introduction of additional substituents on the phenyl rings of 1,1'-dibenzoylferrocene has been investigated. It was found that placing substituents on both phenyl rings resulted in photoinduced ring-metal cleavage with disappearance quantum yields very similar to that of the parent this compound. nih.govacs.orgresearchgate.net This suggests that while the presence of two benzoyl groups is crucial for high photoreactivity compared to one, further substitution on the phenyl rings does not dramatically alter the efficiency of the primary photodissociation process. nih.govacs.org

Crystallographic Analysis and Structural Elucidation

Single-Crystal X-ray Diffraction Studies

The definitive structural elucidation of 1,1'-Dibenzoylferrocene was achieved through single-crystal X-ray diffraction. A significant study published in 1997 provided an accurate redetermination of the crystal and molecular structure, offering precise data on its solid-state architecture. dcu.iedcu.ie This work corrected and enhanced the understanding based on a previous determination from 1956. dcu.ie

The analysis confirmed the compound's stoichiometry as [Fe(C₁₂H₉O)₂] and established the key parameters of its crystal lattice. dcu.ie The crystallographic data from this authoritative redetermination are summarized in the table below.

Table 1: Crystallographic Data for 1,1'-Dibenzoylferrocene

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₄H₁₈FeO₂ |

| Formula Weight | 394.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.769(3) |

| b (Å) | 11.750(4) |

| c (Å) | 14.835(2) |

| β (°) | 98.63(1) |

| Volume (ų) | 2028.9(8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.291 |

| F(000) | 816 |

Data sourced from the 1997 redetermination study by Gallagher, J. F., et al. published in Acta Crystallographica Section C. dcu.ieresearchgate.net

Molecular Configuration and Conformation Analysis

The single-crystal X-ray study revealed a molecule with no internal symmetry in the solid state, rendering it chiral; the crystal lattice accommodates an equal number of both enantiomers. dcu.ie

The ferrocene (B1249389) core exhibits a nearly eclipsed conformation. The angle between the best planes passing through the two cyclopentadienyl (B1206354) (Cp) rings is minimal, at just 0.5 (2)°. dcu.ie The arrangement of the Cp rings with respect to the central iron atom is almost perfectly linear, with a Cg1-Fe-Cg2 angle of 179.4 (3)°, where Cg1 and Cg2 are the centroids of the two rings. dcu.ie

A key conformational feature is the relative orientation of the two benzoyl substituents. While the most common conformation for 1,1'-disubstituted ferrocenes involves an eclipsed ring arrangement with the substituents offset by one-fifth of a rotation (a torsion angle of ~72°), 1,1'-dibenzoylferrocene deviates from this norm. Its mean torsion angle is 134.8 (2)°, which corresponds to the exocyclic carbon-carbon bonds being offset by approximately two-fifths of a turn. dcu.ie The conformations of the two individual benzoyl groups are such that if they were attached to the same cyclopentadienyl ring, the molecule would possess approximate mirror symmetry. dcu.ie

Intermolecular Interactions and Packing in Solid State

In the solid state, the individual molecules of 1,1'-dibenzoylferrocene are not isolated but are organized into a specific packing arrangement stabilized by weak intermolecular forces. The dominant interaction is a (cyclopentadienyl)C-H···O hydrogen bond. dcu.iedcu.ie

These hydrogen bonds link the molecules into infinite chains that propagate along the crystal direction. dcu.iedcu.ie Specifically, a hydrogen atom from a cyclopentadienyl ring on one molecule interacts with one of the carbonyl oxygen atoms on an adjacent molecule. The study noted that although both oxygen atoms are potential hydrogen bond acceptors, only one of them participates in this interaction. dcu.ie The geometry of this C-H···O hydrogen bond is characterized by a C···O distance of 3.354 (4) Å. dcu.iedcu.ie Beyond this primary interaction, the crystal packing is further stabilized by normal van der Waals forces. dcu.ie

Table of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Studies on 1,1 Dibenzoylferrocene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonding within a molecule. northwestern.edu For 1,1'-dibenzoylferrocene, these studies elucidate the influence of the benzoyl substituents on the electronic environment of the ferrocene (B1249389) core, which consists of an iron atom sandwiched between two cyclopentadienyl (B1206354) (Cp) rings.

Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize the electronic structure of organometallic compounds. researchgate.net In ferrocene derivatives, the substituents on the Cp rings can alter the electron density at the iron center and the carbon atoms of the rings. The electron-withdrawing nature of the benzoyl groups in 1,1'-dibenzoylferrocene is expected to decrease the electron density on the Cp rings and, consequently, affect the Fe-Cp bonding. NBO analysis can provide detailed information on charge distribution and orbital interactions, revealing how the π-systems of the benzoyl groups interact with the electronic structure of the ferrocene moiety.

Table 1: Expected Electronic Effects of Benzoyl Substituents on the Ferrocene Core

| Molecular Component | Expected Electronic Effect | Computational Analysis Method |

|---|---|---|

| Cyclopentadienyl (Cp) Rings | Decrease in electron density due to inductive and resonance effects. | NBO, QTAIM |

| Iron (Fe) Center | Indirect modification of electron density and bonding character. | NBO, Mulliken Population Analysis |

| Fe-Cp Bonding | Potential elongation and weakening of the bond. | Geometry Optimization, Bond Order Analysis |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary computational method for studying organometallic complexes due to its favorable balance of accuracy and computational cost. unige.ch For 1,1'-dibenzoylferrocene, DFT is applied to investigate a range of properties, from molecular geometry to electronic characteristics. arxiv.org

Key applications of DFT for this compound include:

Geometry Optimization: DFT calculations are used to predict the most stable three-dimensional structure, including bond lengths, bond angles, and the rotational conformation of the benzoyl groups relative to the Cp rings. For substituted ferrocenes, understanding the conformational preferences is crucial as it can influence crystal packing and reactivity. researchgate.net

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding the molecule's electronic transitions and electrochemical behavior. In ferrocene derivatives, the HOMO is typically metal-centered, while the LUMO can be located on the ligands. The benzoyl substituents are expected to lower the energy of the LUMO, affecting the HOMO-LUMO gap.

Electrochemical Properties: DFT can be used in conjunction with electrochemical studies to understand redox processes. rsc.org By calculating the energies of the neutral and oxidized species, it is possible to predict the redox potential of the ferrocene/ferrocenium (B1229745) couple, which is sensitive to the electronic effects of the substituents.

A computational study on related ferrocene-based molecular frameworks demonstrated the use of DFT to investigate equilibrium properties and the characteristics of frontier orbitals. nih.gov

Table 2: Common DFT Applications for Ferrocene Derivatives

| DFT Application | Information Obtained | Relevance to 1,1'-Dibenzoylferrocene |

|---|---|---|

| Geometry Optimization | Bond lengths, angles, dihedral angles, stable conformers. | Predicts the ground-state structure and steric properties. |

| Frequency Calculations | Vibrational modes (IR/Raman spectra). | Aids in the interpretation of experimental vibrational spectra. |

| Frontier Orbital Analysis | HOMO-LUMO energies and distributions. | Provides insight into reactivity, electronic spectra, and redox behavior. |

Theoretical Modeling of Spectroscopic Signatures

Theoretical modeling is indispensable for the interpretation of complex experimental spectra. By simulating spectra computationally, specific spectral features can be assigned to particular electronic transitions or vibrational modes.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption spectra of molecules like 1,1'-dibenzoylferrocene. nih.gov The calculations can predict the energies and intensities of electronic transitions. For ferrocene derivatives, the spectrum is typically characterized by metal-to-ligand charge transfer (MLCT) bands and π-π* transitions associated with the aromatic rings. rsc.org TD-DFT helps to assign these transitions and understand how the benzoyl groups modify the absorption profile compared to unsubstituted ferrocene.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.gov This theoretical spectrum can be compared with the experimental IR spectrum, which is available for 1,1'-dibenzoylferrocene, to assign the observed absorption bands to specific molecular motions, such as the C=O stretch of the benzoyl group, C-C stretches within the Cp rings, and Fe-Cp vibrations. nist.gov

The combination of experimental data with theoretical modeling provides a more complete picture of the molecule's properties. nih.gov

Ab Initio Calculations for Thermochemical Properties

Ab initio (from first principles) calculations are a class of high-accuracy quantum chemistry methods used to determine the thermochemical properties of molecules without relying on empirical parameters. osti.gov While computationally intensive, methods like Coupled Cluster (CC) theory can provide "chemical accuracy" (typically within 1 kcal/mol) for properties such as heats of formation. tue.nl

For 1,1'-dibenzoylferrocene, experimental data on its thermochemical properties are available. A study using Differential Scanning Calorimetry (DSC) determined the heat capacity of 1,1'-dibenzoylferrocene between 293 K and 393 K. nist.gov Additionally, electrochemical studies have been used to evaluate thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) associated with its redox processes. researchgate.net

Ab initio calculations can provide a theoretical foundation for these experimental values. High-level calculations can determine:

Atomization Energy: The energy required to break the molecule into its constituent atoms, from which the standard enthalpy of formation can be derived.

Bond Dissociation Energies: The energy needed to break specific bonds within the molecule.

Relative Stabilities: The energy differences between various conformers or isomers.

By combining highly accurate ab initio results with experimental data, a comprehensive and reliable thermochemical profile of 1,1'-dibenzoylferrocene can be established. chemrxiv.org

Table 3: Thermochemical Parameters for 1,1'-Dibenzoylferrocene

| Property | Method of Determination | Significance |

|---|---|---|

| Heat Capacity (Cp) | Experimental (DSC) nist.gov | Describes the heat required to raise the temperature of the substance. |

| Enthalpy of Redox Reaction (ΔH) | Experimental (Cyclic Voltammetry) researchgate.net | Quantifies the heat absorbed or released during electron transfer. |

| Gibbs Free Energy of Redox Reaction (ΔG) | Experimental (Cyclic Voltammetry) researchgate.net | Determines the spontaneity of the electrochemical reaction. |

Table of Compounds Mentioned

| Compound Name |

|---|

| 1,1'-Dibenzoylferrocene |

| Ferrocene |

| 1,1'-Diacetylferrocene |

Reactivity Studies and Transformation Products of 1,1 Dibenzoylferrocene

Reduction Reactions of Benzoylferrocenes

The reduction of the benzoyl groups in benzoylferrocenes, including 1,1'-dibenzoylferrocene, has been investigated using various reducing agents. These reactions primarily target the carbonyl C=O bond, converting it into a secondary alcohol or completely reducing it to a methylene (B1212753) group. A key study by Rausch, Vogel, and Rosenberg explored several reduction pathways for benzoylferrocene and 1,1'-dibenzoylferrocene. scirp.orgacs.org

Catalytic hydrogenation is a widely used method for the reduction of ketones. mdpi.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. nih.gov For 1,1'-dibenzoylferrocene, this reaction is expected to reduce the two benzoyl groups to the corresponding α-hydroxybenzyl groups, yielding 1,1'-bis(α-hydroxybenzyl)ferrocene. Further hydrogenolysis could potentially lead to the formation of 1,1'-dibenzylferrocene. The specific conditions of temperature, pressure, and catalyst choice influence the final product distribution.

The reduction of carbonyl compounds using sodium metal in ethanol, a classic method known as the Bouveault-Blanc reduction, is a powerful technique for reducing esters and ketones. wikipedia.orgstackexchange.com When applied to 1,1'-dibenzoylferrocene, this method would reduce the benzoyl groups to secondary alcohols. The reaction proceeds through a single-electron transfer mechanism from the sodium metal to the carbonyl group, followed by protonation by ethanol. stackexchange.com The expected product from this reaction is 1,1'-bis(α-hydroxybenzyl)ferrocene.

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of reducing a wide range of carbonyl compounds, including ketones, to alcohols. masterorganicchemistry.comyoutube.com The reaction of 1,1'-dibenzoylferrocene with LiAlH₄ is expected to proceed via nucleophilic attack of the hydride ion on the carbonyl carbons. chemistrysteps.com This reduction is highly efficient and typically carried out in anhydrous ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The treatment of 1,1'-dibenzoylferrocene with LiAlH₄ yields 1,1'-bis(α-hydroxybenzyl)ferrocene. acs.org Due to its high reactivity, care must be taken during the reaction and workup. rsc.orglibretexts.org

Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent compared to LiAlH₄. libretexts.orgumass.edu It is particularly effective for the reduction of aldehydes and ketones. youtube.com In the case of 1,1'-dibenzoylferrocene, NaBH₄ reduces the two benzoyl groups to the corresponding alcohol functionalities, affording 1,1'-bis(α-hydroxybenzyl)ferrocene. bham.ac.uk The reaction is typically performed in protic solvents like methanol (B129727) or ethanol. umass.edursc.org The lower reactivity of NaBH₄ makes it a safer alternative to LiAlH₄, though it may require longer reaction times or heating to achieve complete conversion. reddit.com

| Reducing Agent | Expected Product | Functional Group Transformation |

|---|---|---|

| Catalytic Hydrogenation (H₂/Catalyst) | 1,1'-Bis(α-hydroxybenzyl)ferrocene | C=O → CH(OH) |

| Sodium and Ethanol (Na/EtOH) | 1,1'-Bis(α-hydroxybenzyl)ferrocene | C=O → CH(OH) |

| Lithium Aluminum Hydride (LiAlH₄) | 1,1'-Bis(α-hydroxybenzyl)ferrocene | C=O → CH(OH) |

| Sodium Borohydride (NaBH₄) | 1,1'-Bis(α-hydroxybenzyl)ferrocene | C=O → CH(OH) |

Reactivity Towards Oxidizing Agents

The ferrocene (B1249389) nucleus is susceptible to oxidation, a reaction that involves the iron center changing its oxidation state from Fe(II) to Fe(III). csuohio.edu This process results in the formation of a stable, blue-colored ferrocenium (B1229745) cation. csuohio.edu The presence of electron-withdrawing groups, such as the benzoyl groups in 1,1'-dibenzoylferrocene, generally makes the oxidation more difficult by lowering the electron density at the iron center.

The oxidation can be achieved using various chemical oxidizing agents or electrochemically. researchgate.net Common oxidants include ferric chloride (FeCl₃), silver nitrate (B79036) (AgNO₃), and peroxides like dibenzoyl peroxide. csuohio.edusemanticscholar.org The reaction with an oxidizing agent (Ox) can be represented as:

Fc(C₇H₅O)₂ + Ox → [Fc(C₇H₅O)₂]⁺ + Ox⁻

The stability of the resulting ferrocenium ion is a hallmark of ferrocene chemistry. csuohio.edu This redox behavior is often reversible, allowing for the application of ferrocene derivatives in various electrochemical applications and as redox catalysts. mdpi.com

Thermal Stability and Degradation Pathways of Derived Polymers

Polymers derived from 1,1'-disubstituted ferrocenes, such as those synthesized from the related 1,1'-ferrocenedicarboxylic acid, often exhibit high thermal stability. akjournals.com Ferrocene-containing polyamides, for instance, have been studied for their thermal properties, and they generally show good resistance to thermal degradation. scispace.commdpi.com

The thermal stability of these polymers is typically evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. ntu.edu.tw For polyamides derived from 1,1'-ferrocenedicarboxylic acid and various diamines, the degradation process often occurs in multiple stages. akjournals.com The initial weight loss is usually attributed to the loss of absorbed water or solvent, followed by the decomposition of the polymer backbone at higher temperatures.

The degradation mechanism can involve the scission of weaker bonds within the polymer chain, such as the amide linkages or bonds adjacent to the ferrocene unit. akjournals.com The presence of the ferrocene moiety in the polymer backbone is often associated with increased char yield at high temperatures, which contributes to the flame-retardant properties of these materials. scispace.com The table below summarizes the thermal properties of several ferrocene-containing polyamides synthesized from 1,1'-ferrocenedicarboxylic acid chloride, a derivative of 1,1'-dibenzoylferrocene.

| Polymer | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (T10) | Reference |

|---|---|---|---|

| Polyamide (from 1,1'-ferrocenedicarboxylic acid chloride and 4,4'-oxydianiline) | 260 °C | 310 °C | scispace.com |

| Polyamide (PFDA-2) | Not Reported | ~350 °C | akjournals.com |

| Polyamide (PFDA-6) | Not Reported | ~375 °C | akjournals.com |

| Polyamide (PFDA-12) | Not Reported | ~400 °C | akjournals.com |

The degradation pathways can be influenced by the atmosphere (inert or oxidative) in which the thermal analysis is conducted. In an oxidative environment, the N-vicinal methylene groups in some aliphatic polyamides have been suggested as the primary sites for oxygen attack on the polymer chain. akjournals.com

Applications and Advanced Materials Based on 1,1 Dibenzoylferrocene

Role in Polymer Chemistry and Organometallic Polymers

1,1-Dibenzoylferrocene serves as a valuable precursor for the synthesis of organometallic polymers. Its rigid ferrocenyl core and reactive benzoyl groups allow for its incorporation into various polymer backbones, imparting unique thermal, electrochemical, and flame-retardant properties to the resulting materials. The primary route to utilizing this compound in polymer chemistry involves its conversion to more reactive monomers, such as 1,1'-ferrocenedicarboxylic acid or its corresponding acyl chloride.

Co-polymeric Materials Synthesis

The synthesis of co-polymeric materials from this compound derivatives typically proceeds through polycondensation reactions. For instance, 1,1'-ferrocenedicarbonyl chloride, readily prepared from 1,1'-ferrocenedicarboxylic acid (which can be synthesized from this compound), is a key monomer in the formation of ferrocene-containing polyamides and polyesters.

These polycondensation reactions involve reacting the ferrocene-based diacyl chloride with various diamines or diols to yield high-performance polymers. Aromatic polyamides, known for their exceptional thermal stability, can be synthesized using this method. However, their limited solubility in common organic solvents can hinder their processability. To address this, ferrocene-based terpolyamides and their block copolymers with materials like polydimethylsiloxane (PDMS) have been developed. These co-polymeric materials exhibit improved solubility in common organic solvents, making them more amenable to various applications. mdpi.com

The general scheme for the synthesis of ferrocene-based polyamides involves the reaction of 1,1'-ferrocenedicarbonyl chloride with a diamine, resulting in the formation of an amide linkage and the elimination of a small molecule, typically hydrogen chloride.

Table 1: Examples of Co-polymeric Materials Synthesized from 1,1'-Ferrocene Dicarbonyl Chloride

| Co-monomer | Polymer Type | Key Properties |

|---|---|---|

| Ethylenediamine | Polyamide | Contains ferrocene (B1249389) nucleus in the main chain. semanticscholar.org |

| Hexamethylenediamine | Polyamide | Demonstrates the versatility of polycondensation with aliphatic diamines. semanticscholar.org |

| Piperazine | Polyamide | Can be obtained in a crystalline form. semanticscholar.org |

| p-Phenylenediamine | Polyamide | Forms aromatic polyamides with enhanced thermal stability. semanticscholar.org |

| 4,4'-Isopropylidenediphenol (Bisphenol A) | Polyester | Incorporation of ferrocene into polyester backbones. semanticscholar.org |

| Hydroquinone | Polyester | Results in aromatic polyesters. semanticscholar.org |

Thermal Characterization of Ferrocene-Containing Polymers (e.g., TGA, GPC, DSC)

The incorporation of the ferrocene moiety into polymer backbones significantly influences their thermal properties. Techniques such as Thermogravimetric Analysis (TGA), Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC) are crucial for characterizing these materials.

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. Ferrocene-containing polymers generally exhibit high thermal stability. For example, ferrocene-based terpolyamides have been shown to be stable up to high temperatures, with decomposition often occurring in multiple stages. The char yield, or the amount of material remaining at the end of the TGA experiment, is often high for these polymers, which contributes to their excellent flame-retardant properties. The Limiting Oxygen Index (LOI), a measure of a material's flammability, can be calculated from TGA data and is typically high for ferrocene-containing polymers, indicating good flame retardancy. mdpi.com

Differential Scanning Calorimetry (DSC) is employed to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For many ferrocene-based polymers, DSC analysis reveals an amorphous nature, as indicated by the presence of a glass transition temperature without a distinct melting peak. For instance, poly(diethyleneglycol 1,1′-ferrocene dicarboxylate) was found to be mostly amorphous based on X-ray diffraction and DSC studies. researchgate.net

Gel Permeation Chromatography (GPC) is utilized to determine the molecular weight and molecular weight distribution of polymers. The molecular weight of ferrocene-containing polymers synthesized via polycondensation can vary, and GPC is essential for optimizing reaction conditions to achieve desired polymer chain lengths.

Table 2: Illustrative Thermal Properties of Ferrocene-Containing Polymers

| Polymer Type | TGA Data | DSC Data | GPC Data |

|---|---|---|---|

| Ferrocene-based Terpolyamides | High thermal stability, high char yield, LOI values in the range of 24.3–33.5. mdpi.com | Generally amorphous with detectable glass transition temperatures. mdpi.com | Variable molecular weights depending on synthesis conditions. |

| Poly(diethyleneglycol 1,1′-ferrocene dicarboxylate) | Exhibits thermal decomposition at elevated temperatures. | Found to be mostly amorphous. researchgate.net | Oligomeric to polymeric molecular weights achieved. researchgate.net |

Catalysis

This compound and its derivatives are significant in the field of catalysis, both as precursors for catalytically active species and as scaffolds for the design of novel ligands for transition metal-catalyzed reactions.

Precursor in Organic Synthesis

This compound can be chemically transformed into a variety of derivatives that are valuable in organic synthesis. The benzoyl groups can undergo reduction, condensation, and other reactions to yield new ferrocenyl compounds with diverse functionalities.

One notable reaction is the thionation of this compound using reagents like tetraphosphorus decasulfide. This reaction yields 1,1'-bis(thiobenzoyl)ferrocene and can also lead to the formation of interesting heterocyclic structures such as 1,4-diphenyl-1,4-epithio-2,3-dithia1ferrocenophane. rsc.org

Furthermore, the reduction of the carbonyl groups in this compound provides access to the corresponding diols, 1,1'-bis(α-hydroxybenzyl)ferrocene. These diols can serve as starting materials for further synthetic transformations. scirp.orgacs.org

The benzoyl groups can also be envisioned as precursors for the synthesis of various heterocyclic compounds fused to the ferrocene core, which is a burgeoning area in medicinal and materials chemistry. researchgate.netrsc.org

Ligand Design for Transition Metal Catalysis

The 1,1'-disubstituted ferrocene scaffold is a privileged structure in the design of bidentate ligands for transition metal catalysis. The rigid yet flexible nature of the ferrocene backbone allows for the formation of metal complexes with specific bite angles, which can influence the selectivity and activity of catalytic reactions.

This compound can be a starting point for the synthesis of various ligands. For example, the carbonyl groups can be converted into imines through condensation with primary amines, leading to the formation of Schiff base ligands. Ferrocenyl Schiff bases have been shown to form stable complexes with various transition metals and have applications in catalysis. researchgate.netsemanticscholar.orgscispace.comnih.govresearchhub.com For example, Schiff bases derived from ferrocenecarboxaldehyde and various amines have been synthesized and their metal complexes characterized. nih.gov

Moreover, while not a direct conversion, the synthetic strategies used to prepare well-known phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) from 1,1'-dibromoferrocene can be conceptually applied. The benzoyl groups could potentially be transformed into other functional groups that can then be converted to phosphines or other pnictogen-based donor groups, expanding the library of available ferrocene-based ligands. nih.gov

Supramolecular Chemistry and Molecular Recognition

The unique structural and electronic properties of the ferrocene unit make it an attractive building block for supramolecular chemistry and the design of systems for molecular recognition. Derivatives of this compound can be tailored to participate in self-assembly processes and to act as hosts or guests in host-guest complexes.

The derivatization of the 1,1'-positions of the ferrocene core allows for the introduction of recognition motifs that can engage in specific non-covalent interactions, such as hydrogen bonding, and for the creation of dipodal molecules capable of forming self-assembled monolayers on surfaces. nih.govuni-konstanz.de For instance, a heterodifunctionalized ferrocene derivative containing a carboxylic acid and an amidopyridine unit, which could be synthesized from 1,1'-ferrocenedicarboxylic acid, has been shown to self-assemble in solution through complementary hydrogen bonds. researchgate.net

Ferrocene derivatives are also widely used in the development of electrochemical sensors for the recognition of ions and neutral molecules. mdpi.comnih.gov The reversible redox behavior of the ferrocene/ferrocenium (B1229745) couple provides a convenient electrochemical signal that can be modulated by the binding of a guest species to a receptor unit attached to the ferrocene. For example, an unsymmetrically 1,1'-disubstituted ferrocene-triazole derivative has been shown to be a selective sensor for pyrophosphate and mercury ions. semanticscholar.orgnih.gov Similarly, other ferrocene derivatives have been designed to act as redox sensors for mercuric ions and other metal ions. researchgate.net

The inclusion of ferrocene derivatives within the cavities of host molecules like cyclodextrins and cucurbiturils is another important aspect of their supramolecular chemistry. nih.gov The benzoyl groups in this compound could be modified to enhance or modulate these host-guest interactions, leading to the development of new responsive supramolecular systems. Furthermore, the self-assembly of ferrocene-modified dipeptides into chiral nanostructures highlights the potential for creating highly ordered materials from simple ferrocenyl building blocks. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1'-Ferrocenedicarboxylic acid |

| 1,1'-Ferrocenedicarbonyl chloride |

| Polydimethylsiloxane (PDMS) |

| Ethylenediamine |

| Hexamethylenediamine |

| Piperazine |

| p-Phenylenediamine |

| 4,4'-Isopropylidenediphenol |

| Hydroquinone |

| 1,1'-Bis(thiobenzoyl)ferrocene |

| 1,4-Diphenyl-1,4-epithio-2,3-dithia1ferrocenophane |

| 1,1'-Bis(α-hydroxybenzyl)ferrocene |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| 1,1'-Dibromoferrocene |

| Ferrocenecarboxaldehyde |

| 1,1'-Diacetylferrocene |

Ferrocene-Based Building Blocks for Supramolecular Architectures

Ferrocene and its derivatives, particularly 1,1'-disubstituted systems like 1,1'-dibenzoylferrocene, are exceptional building blocks for creating complex supramolecular assemblies. nih.govresearchgate.net The ferrocene unit offers a combination of rigidity and rotational flexibility, which is crucial for the self-assembly of intricate structures. nih.gov This rotational freedom allows 1,1'-disubstituted ferrocene ligands to adopt various conformations, leading to a diversity of interesting architectural outcomes when coordinated with metal ions.

The molecular shape, size, and hydrophobic nature of the ferrocene core make it an ideal component for forming stable host-guest complexes. nih.gov The introduction of functional groups, such as the benzoyl groups in 1,1'-dibenzoylferrocene, provides specific coordination sites and directs the assembly of supramolecular structures through deliberate design. These features have been harnessed to construct a wide array of assemblies, including smart molecular receptors, intricate metal-organic frameworks, and supramolecular polymers. nih.gov For instance, the synthesis of a penta(1-methylpyrazole)ferrocenyl phosphine oxide ligand and its self-assembly with a dirhodium(II) tetraoctanoate linker has been investigated for the construction of fullerene-like structures. nih.gov

Non-Covalent Interactions in Ferrocene-Derived Systems

Non-covalent interactions play a pivotal role in dictating the structure and function of supramolecular systems derived from ferrocene. In 1,n'-disubstituted ferrocenes, the vertical distance of approximately 3.3 Å between the two cyclopentadienyl (B1206354) rings facilitates intramolecular interactions such as π-π stacking, hydrogen bonding, and metallophilic interactions between the substituents. nih.govresearchgate.net These weak interactions are critical in controlling the conformation and organization of the molecules.

The benzoyl groups in 1,1'-dibenzoylferrocene can participate in various non-covalent interactions, including hydrogen bonding (if suitable donors are present in the system), π-π stacking between the phenyl rings, and other van der Waals forces. These interactions, alongside the inherent features of the ferrocene core, are fundamental to the formation of ordered crystalline structures and the stability of supramolecular assemblies. nih.gov The study of related 1,1'-disubstituted ferrocene ligand scaffolds reveals a variety of complexation motifs, such as open, quasi-closed, and double-bridged complexes, all governed by the steric and electronic properties of the substituents and the resulting non-covalent forces. nih.govmdpi.com

Advanced Materials Research

The distinct electrochemical and photophysical properties of the ferrocene unit make 1,1'-dibenzoylferrocene and related derivatives promising candidates for the development of advanced functional materials. researchgate.net

Electroactive Materials

The reversible one-electron oxidation of the iron center in ferrocene to the ferrocenium ion is a key feature exploited in the design of electroactive materials. researchgate.net This redox activity allows ferrocene-containing molecules and polymers to be used in applications such as electrochemical sensors, redox-switchable catalysts, and energy storage devices.

In the context of 1,1'-dibenzoylferrocene, the benzoyl substituents can influence the redox potential of the iron center through their electron-withdrawing nature. This allows for the fine-tuning of the material's electrochemical properties. Research into ferrocene-based Schiff-base compounds, which are structurally related, has demonstrated their potential in the fabrication of sensitive electrochemical sensors. researchgate.net The ability to modify the substituents on the cyclopentadienyl rings provides a straightforward method to modulate the electronic properties and create materials tailored for specific electrochemical applications. acs.org

Photo-responsive Materials

Ferrocene's electronic properties also make it a valuable component in photo-responsive materials. researchgate.net When combined with photo-sensitive moieties, ferrocene derivatives can exhibit changes in their physical or chemical properties upon exposure to light. This has led to the development of materials for optical data storage, light-activated sensors, and photo-switchable devices. researchgate.net

For example, a ferrocene-appended dithienylethene system has been designed as a π-conjugated photochromic material with high photoreaction quantum yields and fatigue resistance. rsc.org The incorporation of ferrocene can influence the photo-switching behavior and introduce additional functionalities, such as redox control over the photochromic process. Multi-stimuli-responsive systems have been developed using disubstituted ferrocenes, where responses can be triggered by light, heat, or electrochemical stimuli. chemistryviews.org

Liquid Crystals

The unique, rigid, and rod-like or disc-like shape of many ferrocene derivatives makes them excellent candidates for forming liquid crystalline phases (mesophases). researchgate.net 1,1'-disubstituted ferrocenes, in particular, have been extensively studied as metallomesogens. The mesomorphic properties are highly dependent on the nature and length of the substituents attached to the ferrocene core. tandfonline.comrsc.org

Research on 1,1'-disubstituted ferrocene-containing hexacatenar thermotropic liquid crystals has shown that varying the length of alkoxy terminal chains can induce a rich variety of self-assembled structures. rsc.org In the crystalline state, these molecules often organize into a microphase-separated monolayer lamellar structure. rsc.org Upon melting, they can form different mesophases, such as bicontinuous cubic or hexagonal columnar phases, depending on the chain length. rsc.org This behavior is attributed to the anisotropic aggregation of the ferrocene-containing aromatic segments and the associated entropic penalties of chain stretching. rsc.org

Table 1: Influence of Alkoxy Chain Length on Mesophase Behavior of 1,1'-Disubstituted Ferrocene Containing Hexacatenar Metallomesogens

| Compound ID | Terminal Alkoxy Chain | Observed Mesophase(s) |

|---|---|---|

| 4b | Octyloxy | Bicontinuous Cubic (Ia3d) |

| 4c | Decyloxy | Bicontinuous Cubic (Ia3d) |

| 4d | Dodecyloxy | Hexagonal Columnar |

| 4e | Tetradecyloxy | Hexagonal Columnar |

| 4f | Hexadecyloxy | Hexagonal Columnar |

| 4g | Hexadecyloxy | Hexagonal Columnar |

| 4h | Eicosyloxy | Crystalline Only |

Data sourced from research on ferrocene containing hexacatenar metallomesogens. rsc.org

This ability to precisely control the liquid crystalline behavior through molecular design highlights the potential of 1,1'-disubstituted ferrocenes, including derivatives of 1,1'-dibenzoylferrocene, in applications such as display technologies and advanced optical materials. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

While classical Friedel-Crafts acylation remains a primary method for synthesizing 1,1'-dibenzoylferrocene, future research will focus on developing more efficient, selective, and sustainable synthetic pathways. The goal is to create a broader range of functionalized derivatives that are not easily accessible through conventional methods. researchgate.nethilarispublisher.com

Key areas of development include:

Catalytic C-H Functionalization : Advances in transition-metal catalysis, particularly with palladium, iridium, and gold, are enabling the direct functionalization of C-H bonds on the cyclopentadienyl (B1206354) (Cp) rings. researchgate.net This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route to novel 1,1'-dibenzoylferrocene analogues. researchgate.net For instance, engineering a transient ligand could facilitate heteroannular C-H olefination, a previously challenging transformation. researchgate.net